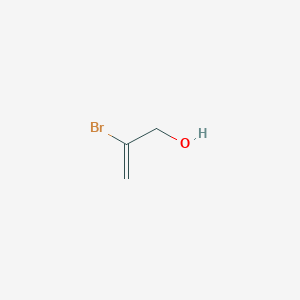

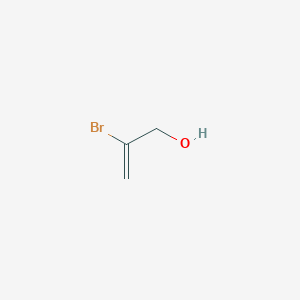

2-Bromoallyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromoprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFFZNIQPLKQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332227 | |

| Record name | 2-Bromoallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-19-6 | |

| Record name | 2-Propen-1-ol, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoallyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Bromoallyl Alcohol (CAS 598-19-6) for Researchers and Drug Development Professionals

An authoritative overview of the physicochemical properties, synthesis applications, and potential biological significance of 2-bromoallyl alcohol, a versatile reagent in modern organic chemistry.

This technical guide provides a comprehensive analysis of 2-bromoallyl alcohol (CAS 598-19-6), a valuable building block for researchers, scientists, and professionals in the field of drug development. This document details its core physicochemical properties, safety information, and provides an illustrative experimental protocol for its application in the synthesis of coumarin derivatives, a class of compounds with significant biological activities.

Core Physicochemical and Safety Data

2-Bromoallyl alcohol is a combustible and harmful liquid that requires careful handling in a laboratory setting.[1][2] It is a colorless to very pale yellow liquid with a molecular weight of 136.98 g/mol .[3][4][5][6] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 598-19-6 | [3][7][8][9][10][11] |

| Molecular Formula | C3H5BrO | [3][4][6][8][10][11] |

| Molecular Weight | 136.98 g/mol | [3][4][6][8][10][11] |

| Boiling Point | 58-62 °C at 100 mbar | [3][11] |

| Density | 1.654 g/mL at 25 °C | [3][11] |

| Refractive Index (n20/D) | 1.5037 | [3][11] |

| Flash Point | 76.7 °C (closed cup) | [3][11] |

| Physical State | Liquid | [4] |

| Appearance | Colorless to very pale yellow | [4][5] |

Safety Information:

| Hazard Statement | Description |

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Synthetic Applications in Heterocyclic Chemistry

2-Bromoallyl alcohol serves as a versatile reagent in organic synthesis, particularly in the preparation of heterocyclic compounds which are scaffolds for many pharmaceutical agents.[5] Its bifunctional nature, possessing both a reactive bromo-alkene and a primary alcohol, allows for a variety of chemical transformations. A notable application is in the synthesis of coumarin derivatives, which are known to exhibit a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor effects.

Experimental Protocol: Synthesis of 7-((2-Bromoallyl)oxy)-4-methyl-2H-chromen-2-one

This protocol details the synthesis of a coumarin derivative using 2-bromoallyl alcohol via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.

Materials:

-

7-hydroxy-4-methylcoumarin

-

2-Bromoallyl alcohol (CAS 598-19-6)

-

Anhydrous potassium carbonate (K2CO3)

-

Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 7-hydroxy-4-methylcoumarin (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

-

Add 2-bromoallyl alcohol (1.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-((2-bromoallyl)oxy)-4-methyl-2H-chromen-2-one.

Logical Workflow for Synthesis:

Caption: Williamson ether synthesis workflow for 7-((2-bromoallyl)oxy)-4-methyl-2H-chromen-2-one.

Potential Biological Significance and Signaling Pathways

While direct studies on the signaling pathways affected by 2-bromoallyl alcohol are limited, its utility in synthesizing biologically active molecules, such as coumarin derivatives, provides indirect evidence of its importance in drug discovery. Coumarins have been reported to exhibit a range of pharmacological properties, including acting as enzyme inhibitors. For instance, certain brominated compounds have been shown to inhibit enzymes involved in lipid metabolism and palmitoylation.[2][4]

The introduction of the 2-bromoallyl group onto a pharmacologically active scaffold like coumarin can influence its bioactivity. The electrophilic nature of the bromo-alkene moiety could potentially allow for covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites, leading to irreversible inhibition. This mechanism is a key strategy in the design of targeted covalent inhibitors, a growing class of therapeutic agents.

Hypothesized Mechanism of Covalent Enzyme Inhibition:

References

- 1. Synthesis and Biological Evaluation of Some New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ijpsr.com [ijpsr.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity of photoactivatable bromo tricarbonyl manganese(i) compounds against human liver carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

2-Bromoallyl alcohol chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoallyl alcohol, a halogenated derivative of allyl alcohol, serves as a versatile reagent and building block in organic synthesis. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a hydroxyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and key synthetic considerations.

Chemical Structure and IUPAC Name

The chemical structure of 2-Bromoallyl alcohol consists of a three-carbon allyl backbone with a bromine atom substituted at the second carbon position and a primary alcohol at the third position.

Chemical Formula: C₃H₅BrO

SMILES: C=C(Br)CO

InChI Key: MDFFZNIQPLKQSG-UHFFFAOYSA-N

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromoprop-2-en-1-ol [1]. It is also commonly referred to as 2-bromo-2-propen-1-ol[1].

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-Bromoallyl alcohol is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 136.98 g/mol | [2][3][4][5] |

| CAS Number | 598-19-6 | [2][3][4][5] |

| Boiling Point | 153 °C (at 760 mmHg) | [6] |

| 58-62 °C (at 100 mbar) | [3][4] | |

| Density | 1.654 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.5037 | [3][4] |

| Flash Point | 76.7 °C (closed cup) | [3][4] |

| IR Spectrum | An ATR-IR spectrum is available on PubChem. | [6] |

Experimental Protocols

Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

Materials:

-

Primary alcohol (e.g., propargyl alcohol)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with the primary alcohol dissolved in anhydrous diethyl ether. The flask is cooled in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide is added dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured over crushed ice. The organic layer is separated using a separatory funnel.

-

Washing: The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: The organic layer is dried over anhydrous magnesium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is removed by rotary evaporation to yield the crude alkyl bromide.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Logical Relationships in Synthesis

The synthesis of an alkyl bromide from a primary alcohol using phosphorus tribromide involves a series of well-defined steps. The following diagram illustrates the logical workflow of this process.

Caption: General workflow for the synthesis of an alkyl bromide from a primary alcohol.

A key transformation in the synthesis described above is the conversion of the alcohol's hydroxyl group into a good leaving group by reaction with PBr₃, followed by nucleophilic attack by the bromide ion. This Sₙ2 reaction mechanism is depicted below.

Caption: Sₙ2 mechanism for the conversion of a primary alcohol to an alkyl bromide.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromoprop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-bromoprop-2-en-1-ol, a versatile reagent in organic synthesis. Due to the specificity of this compound, some physical data is not widely published. This document compiles available data and presents standardized experimental protocols for the determination of key physical properties.

Core Physical Properties

Quantitative data for 2-bromoprop-2-en-1-ol is summarized in the table below. It is important to note that variations in reported values, particularly for boiling point, may exist due to different experimental conditions.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₃H₅BrO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 136.98 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 140-142 °C (at 760 mmHg) | --INVALID-LINK-- |

| 153 °C (at 760 mmHg) | --INVALID-LINK-- | |

| 58-62 °C (at 100 mbar) | --INVALID-LINK-- | |

| Melting Point | Data not readily available | |

| Density | 1.54 g/mL | --INVALID-LINK-- |

| 1.654 g/mL at 25 °C | --INVALID-LINK-- | |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and chlorinated hydrocarbons. | --INVALID-LINK-- |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the primary physical properties of 2-bromoprop-2-en-1-ol.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small sample of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or hot plate)

-

Heat transfer fluid (e.g., mineral oil or silicone oil)

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with 2-bromoprop-2-en-1-ol.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Clamp the Thiele tube and fill it with the heat transfer fluid to a level just above the side arm. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[1][2]

Determination of Density (Pycnometer Method)

The pycnometer method provides a precise means of determining the density of a liquid.

Apparatus:

-

Pycnometer (a small glass flask with a fitted glass stopper containing a capillary)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature bath

-

Syringe or pipette

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).

-

Fill with Sample: Fill the pycnometer with 2-bromoprop-2-en-1-ol, taking care to avoid air bubbles. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Equilibrate: Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Dry and Weigh Filled: Carefully wipe dry the outside of the pycnometer and weigh it on the analytical balance (m₂).

-

Clean and Fill with Water: Empty and clean the pycnometer. Fill it with distilled water and repeat steps 3-5 to obtain the mass of the pycnometer filled with water (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.[3][4]

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Screw-cap vials or flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2-bromoprop-2-en-1-ol to a vial containing a known volume of the desired solvent. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles.

-

Concentration Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of 2-bromoprop-2-en-1-ol in the diluted sample using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).[5][6][7]

Synthesis Pathway of 2-Bromoprop-2-en-1-ol

A common synthetic route to 2-bromoprop-2-en-1-ol involves the bromination of propargyl alcohol. The reaction proceeds via an electrophilic addition of bromine across the triple bond.

Caption: Synthesis of 2,3-dibromo-2-propen-1-ol from propargyl alcohol.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ised-isde.canada.ca [ised-isde.canada.ca]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to 2-Bromoallyl Alcohol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoallyl alcohol, a versatile bifunctional reagent, holds significant potential in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive allylic bromide and a primary alcohol, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including novel pharmaceutical agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of 2-bromoallyl alcohol, with a particular focus on its utility in the development of furan-containing bioactive molecules. Detailed experimental protocols and a conceptual signaling pathway are presented to illustrate its practical application in drug discovery.

Core Molecular and Physical Properties

2-Bromoallyl alcohol, also known as 2-bromo-2-propen-1-ol, is a colorless to light yellow liquid. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₅BrO |

| Molecular Weight | 136.98 g/mol [1] |

| CAS Number | 598-19-6 |

| Density | 1.654 g/mL at 25 °C |

| Boiling Point | 58-62 °C at 100 mbar |

| Refractive Index | n20/D 1.5037 |

| Flash Point | 76.7 °C (closed cup) |

Synthesis of 2-Bromoallyl Alcohol: An Experimental Protocol

The synthesis of 2-bromoallyl alcohol can be achieved through the hydrobromination of allyl alcohol. The following protocol details a representative method for its preparation.

Experimental Protocol: Hydrobromination of Allyl Alcohol

Materials:

-

Allyl alcohol (purified, anhydrous)

-

48% Hydrobromic acid (HBr)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified and anhydrous allyl alcohol. The flask should be placed in an ice-water bath to maintain a low temperature.

-

Reagent Addition: Slowly add 48% hydrobromic acid to the flask while stirring vigorously. It is crucial to maintain the temperature at or below 10 °C during the addition to control the exothermic reaction.[2]

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide, to the mixture. Alternatively, the reaction can be initiated by UV irradiation.[2]

-

Reaction Monitoring: Allow the reaction to stir at a low temperature. The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting allyl alcohol is completely consumed.[2]

-

Workup: Upon completion, dilute the reaction mixture with cold water. Extract the product from the aqueous layer using diethyl ether or dichloromethane (3x).

-

Neutralization and Washing: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator under reduced pressure. Exercise caution during this step as 2-bromoallyl alcohol is volatile.[2]

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-bromoallyl alcohol.

Applications in Drug Development: Synthesis of Furan-Containing Bioactive Molecules

The furan nucleus is a common scaffold in a wide array of biologically active compounds and approved pharmaceutical drugs.[3][4] Furan derivatives have demonstrated a broad spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. 2-Bromoallyl alcohol serves as a valuable precursor for the synthesis of substituted furans, which can be further elaborated into potential drug candidates.

Conceptual Experimental Workflow: Synthesis of Substituted Furans

A plausible synthetic route to substituted furans involves the reaction of 2-bromoallyl alcohol with various nucleophiles and subsequent cyclization. The following diagram illustrates a generalized workflow for the synthesis of a furan derivative from 2-bromoallyl alcohol, which could then be screened for biological activity.

Modulation of Signaling Pathways: A Conceptual Framework

Furan-containing compounds have been shown to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[5] The MAPK pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer, making it an attractive target for drug development.

The following diagram illustrates a conceptual model of how a furan-containing drug, potentially synthesized from a 2-bromoallyl alcohol precursor, could inhibit the MAPK signaling pathway.

In this model, the furan-containing drug acts as an inhibitor of a key kinase in the MAPK cascade, such as RAF. By blocking the activity of RAF, the drug would prevent the downstream phosphorylation of MEK and ERK, thereby inhibiting the activation of transcription factors that drive cellular responses like proliferation. This mechanism of action is a common strategy in the development of targeted cancer therapies.

Conclusion

2-Bromoallyl alcohol is a chemical entity with significant, yet not fully exploited, potential in the synthesis of novel, biologically active molecules. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of diverse molecular scaffolds. The ability to generate furan-containing compounds, which are known to interact with critical cellular signaling pathways, highlights the relevance of 2-bromoallyl alcohol in modern drug discovery and development. Further exploration of the chemical space accessible from this precursor is warranted and holds promise for the identification of new therapeutic agents.

References

Spectroscopic Analysis of 2-Bromoallyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the key spectroscopic data for 2-Bromoallyl alcohol (CAS No. 598-19-6).[1][2][3][4] As a bifunctional molecule containing both an allyl alcohol and a vinyl bromide moiety, its structural characterization is crucial for its application in organic synthesis and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is intended to serve as a reference for researchers in compound verification, reaction monitoring, and quality control.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic values for 2-Bromoallyl alcohol. These values are derived from established correlation tables and typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 | Singlet (s) | 1H | Ha (CH H=) |

| ~ 5.6 | Singlet (s) | 1H | Hb (CHH =) |

| ~ 4.3 | Singlet (s) | 2H | Hc (-CH ₂OH) |

| ~ 2.0 (variable) | Broad (br s) | 1H | Hd (-OH ) |

Note: Predicted values. The hydroxyl proton (Hd) chemical shift is variable and depends on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ ppm) | Assignment |

| ~ 125 | C =C(Br)CH₂OH |

| ~ 118 | C=C (Br)CH₂OH |

| ~ 65 | C=C(Br)C H₂OH |

Note: Predicted values based on typical chemical shift ranges for substituted alkenes and alcohols.[5][6][7][8]

Table 3: Predicted IR Absorption Data

(Sample: Neat Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (H-bonded) |

| 3100 - 3010 | Medium | =C-H stretch (sp²) |

| 1680 - 1620 | Medium | C=C stretch |

| 1320 - 1000 | Strong | C-O stretch |

Note: Predicted values based on standard IR correlation charts.[9][10][11][12]

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z Ratio | Predicted Relative Intensity | Assignment |

| 136/138 | Medium | [M]⁺, [M+2]⁺ (Molecular ion peak cluster) |

| 118/120 | Low | [M - H₂O]⁺ |

| 107 | Medium | [M - CH₂OH]⁺ |

| 57 | High | [M - Br]⁺ |

| 31 | High | [CH₂OH]⁺ |

Note: Predicted values. The presence of Bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity.[13]

Interpretation of Predicted Spectra

¹H NMR Spectrum

The proton NMR spectrum is predicted to show four distinct signals.

-

Vinylic Protons (Ha, Hb): The two protons on the terminal double bond are diastereotopic and are expected to appear as two distinct singlets around 5.6-5.8 ppm.[14] Their downfield shift is characteristic of protons attached to sp² hybridized carbons.

-

Allylic Protons (Hc): The two protons of the methylene group (-CH₂OH) are adjacent to both the C=C double bond and the electronegative oxygen atom. This environment causes a significant downfield shift, predicted to be around 4.3 ppm. These protons would likely appear as a singlet as there are no adjacent protons for coupling.

-

Hydroxyl Proton (Hd): The alcohol proton typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[15] Its chemical shift can vary widely (e.g., 0.5-5.0 ppm) depending on the experimental conditions.[14] This peak can be confirmed by a "D₂O shake," which would cause the signal to disappear.[15]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display three signals, corresponding to the three unique carbon environments.

-

Vinylic Carbons: The two sp² carbons of the double bond are expected in the 110-140 ppm range. The carbon bonded to the bromine atom (C=C (Br)) is predicted to be around 118 ppm, while the terminal methylene carbon (C =C) is predicted at a slightly more downfield position of ~125 ppm.[6]

-

Alcohol Carbon: The sp³ carbon bonded to the hydroxyl group (-C H₂OH) is deshielded by the electronegative oxygen and is expected to appear in the 60-80 ppm region, with a predicted value of ~65 ppm.[6][8]

Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch: A strong and characteristically broad absorption is expected between 3550-3200 cm⁻¹ due to the hydrogen-bonded hydroxyl group.[12]

-

C-H Stretches: Medium intensity peaks just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹) are indicative of C-H bonds on the sp² carbons of the alkene.[11]

-

C=C Stretch: A medium intensity peak in the 1680-1620 cm⁻¹ region corresponds to the carbon-carbon double bond stretching vibration.[11]

-

C-O Stretch: A strong absorption between 1320-1000 cm⁻¹ is characteristic of the C-O single bond stretch of a primary alcohol.[11][12]

Mass Spectrum

The mass spectrum is used to determine the molecular weight and common fragmentation pathways.

-

Molecular Ion Peak: The molecular weight of 2-Bromoallyl alcohol is 136.98 g/mol .[2][3] Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks (an "M/M+2" doublet) of roughly equal intensity at m/z 136 and 138.[13]

-

Key Fragmentations: Alcohols often exhibit weak molecular ion peaks.[16][17] Common fragmentation pathways include:

-

Loss of Water ([M - 18]⁺): Dehydration can lead to a small peak cluster at m/z 118/120.[16][18]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is common for alcohols.[13][16] This would result in the loss of a CH₂OH radical (mass 31) or the formation of a [CH₂OH]⁺ cation at m/z 31, which is often a prominent peak for primary alcohols.[18]

-

Loss of Bromine ([M - Br]⁺): Cleavage of the C-Br bond would result in a fragment at m/z 57.

-

Experimental Methodologies

The following sections describe standard protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-20 mg of 2-Bromoallyl alcohol and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, typically using a single pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat 2-Bromoallyl alcohol directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) inlet. The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (radical cation).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.

Caption: A flowchart of the general workflow for chemical analysis using NMR, IR, and MS.

References

- 1. labproinc.com [labproinc.com]

- 2. scbt.com [scbt.com]

- 3. 2-Bromoallyl alcohol 97 598-19-6 [sigmaaldrich.com]

- 4. 2-Bromoallyl Alcohol | C3H5BrO | CID 446627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. web.pdx.edu [web.pdx.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 17. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromoallyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-Bromoallyl alcohol (C₃H₅BrO), a valuable synthetic intermediate. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives in various research and development settings. This document provides predicted spectral data, a comprehensive experimental protocol for acquiring such data, and visual aids to facilitate interpretation.

Predicted NMR Spectral Data

Due to the absence of a publicly available, fully assigned experimental spectrum for 2-Bromoallyl alcohol, the following data are predicted based on established principles of NMR spectroscopy and analysis of spectral data for structurally analogous compounds. These predictions provide a robust framework for the interpretation of experimentally acquired spectra.

¹H NMR Spectral Data Summary

The proton NMR spectrum of 2-Bromoallyl alcohol is anticipated to exhibit distinct signals for the hydroxyl, methylene, and vinyl protons. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms, as well as the anisotropic effects of the double bond.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ (CH₂=) | ~5.6 | Doublet | Jac ≈ 2.0 | 1H |

| Hₐ' (CH₂=) | ~5.4 | Doublet | Ja'c ≈ 1.5 | 1H |

| Hb (-CH₂O-) | ~4.2 | Singlet | - | 2H |

| Hc (-OH) | Variable (e.g., 2.0-4.0) | Broad Singlet | - | 1H |

Note: The hydroxyl proton (Hc) chemical shift is highly dependent on solvent, concentration, and temperature. It may also undergo deuterium exchange with D₂O, leading to its disappearance from the spectrum. The vinyl protons (Ha and Ha') are diastereotopic and thus have slightly different chemical shifts and coupling constants to the methylene protons, though they are predicted to be small and may resolve as a multiplet.

¹³C NMR Spectral Data Summary

The carbon NMR spectrum of 2-Bromoallyl alcohol will display three distinct signals corresponding to the three carbon atoms in unique chemical environments.

| Carbon Label | Chemical Shift (δ, ppm) |

| C1 (-CH₂O-) | ~65 |

| C2 (=C(Br)-) | ~130 |

| C3 (CH₂=) | ~118 |

Experimental Protocol for NMR Analysis

This section outlines a standard procedure for the preparation and NMR analysis of a liquid sample such as 2-Bromoallyl alcohol.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a minimal signal overlap with the analyte peaks. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Prepare a solution by dissolving approximately 10-20 mg of 2-Bromoallyl alcohol in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically 4-5 cm).

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: The following parameters are typical for a 400 MHz NMR spectrometer.

-

Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate nucleus (¹H or ¹³C) and locked onto the deuterium signal of the solvent.

-

Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and lineshape of the NMR signals.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Number of Scans: For a moderately concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence is standard to produce a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm is typical.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure proper relaxation of all carbon nuclei.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Visualizations

Molecular Structure and Atom Labeling

The following diagram illustrates the structure of 2-Bromoallyl alcohol with the IUPAC numbering for carbon atoms and labels for the chemically distinct protons.

Caption: Molecular structure of 2-Bromoallyl alcohol with atom labeling.

General NMR Experimental Workflow

The logical flow from sample preparation to final spectral analysis is depicted in the following diagram.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) spectroscopy of alcohols with C=C and C-Br bonds

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Alcohols with C=C and C-Br Bonds

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used extensively in research and industry for the identification and characterization of organic molecules.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound's functional groups.[1][2] This guide offers a detailed examination of the IR spectroscopy of complex organic molecules that simultaneously feature hydroxyl (-OH), carbon-carbon double bond (C=C), and carbon-bromine (C-Br) functionalities. Understanding the characteristic spectral signatures of these groups is crucial for researchers, scientists, and drug development professionals in confirming molecular structures, monitoring reaction progress, and assessing sample purity.

Core Principles of Infrared Spectroscopy

Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific quantized frequencies.[3] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational frequencies.[1] An IR spectrometer measures this absorption and plots it as a spectrum of percent transmittance against wavenumber (cm⁻¹).[1]

The key regions in an IR spectrum include:

-

Functional Group Region (4000-1300 cm⁻¹) : This region is where most key functional groups exhibit characteristic stretching vibrations.[1] Absorptions for O-H, N-H, and C-H bonds are found from 4000 to 2500 cm⁻¹, triple bonds from 2500 to 2000 cm⁻¹, and double bonds (like C=O and C=C) from 2000 to 1500 cm⁻¹.[4]

-

Fingerprint Region (below 1500 cm⁻¹) : This area contains a complex pattern of absorptions from various single-bond stretching and bending vibrations (such as C-O, C-C, and C-Br).[4][5] While difficult to interpret fully, this region is unique to each molecule and serves as a molecular "fingerprint".[1][5]

The intensity of an absorption band is proportional to the change in the dipole moment during the vibration.[2][4] Therefore, more polar bonds like O-H and C-O typically produce stronger absorptions than less polar bonds like C=C.

Characteristic IR Absorptions of Alcohols, Alkenes, and Alkyl Bromides

Molecules containing alcohol, alkene, and alkyl bromide functionalities will display a combination of characteristic peaks. The precise location and appearance of these bands provide critical structural information.

Alcohol (R-OH) Vibrations

Alcohols are defined by two primary characteristic absorptions: the O-H stretch and the C-O stretch.[5][6]

-

O-H Stretch : The hydroxyl group stretch is one of the most recognizable peaks in an IR spectrum. In liquid or solid samples where hydrogen bonding occurs, this absorption appears as a very strong and broad band in the 3500-3200 cm⁻¹ region.[6][7][8] The broadness is a direct result of the different hydrogen-bonding environments within the sample.[7] In very dilute solutions or in the gas phase, a sharp, less intense peak for "free" (non-hydrogen-bonded) hydroxyl groups may be observed around 3600 cm⁻¹.[3][7]

-

C-O Stretch : The stretching vibration of the carbon-oxygen single bond results in a strong, sharp peak within the fingerprint region, typically between 1260 and 1000 cm⁻¹.[6][8] The exact position can help distinguish between primary (1075-1000 cm⁻¹), secondary, and tertiary alcohols.[8]

Alkene (C=C) Vibrations

The presence of a carbon-carbon double bond introduces two key vibrational modes.

-

C=C Stretch : The stretching of the double bond itself typically gives rise to a medium-to-weak absorption in the 1680-1620 cm⁻¹ range.[5][9][10] The intensity of this peak is variable; symmetrically substituted alkenes may show a very weak or absent peak due to a minimal change in dipole moment.

-

=C-H Stretch : The stretching of the C-H bond where the carbon is part of the double bond (an sp²-hybridized carbon) occurs at a slightly higher frequency than for sp³ C-H bonds. This peak is typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[5][9][11] Its presence is a clear indicator of unsaturation.

-

=C-H Bend : Strong absorptions resulting from the out-of-plane bending of the vinylic C-H bonds appear in the 1000-650 cm⁻¹ region.[9]

Alkyl Bromide (R-Br) Vibrations

-

C-Br Stretch : The carbon-bromine bond stretch is found at the low-frequency end of the fingerprint region. Due to the high mass of the bromine atom, this vibration occurs at a low wavenumber, typically in the range of 690-515 cm⁻¹.[5][9] This peak is often of medium intensity.

Data Presentation: Summary of IR Absorptions

The following table summarizes the key quantitative data for the functional groups discussed.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Typical Intensity & Appearance |

| Alcohol | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| C-O Stretch | 1260 - 1050 | Strong | |

| Alkene | =C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1680 - 1620 | Variable (Weak to Medium) | |

| =C-H Bend | 1000 - 650 | Strong | |

| Alkyl Bromide | C-Br Stretch | 690 - 515 | Medium |

| Alkane (for reference) | C-H Stretch | 3000 - 2850 | Strong |

Logical Workflow for Spectral Interpretation

A systematic approach is essential when interpreting the spectrum of a multifunctional compound. The following workflow outlines the logical steps for identifying the alcohol, alkene, and alkyl bromide groups.

Caption: Logical workflow for the systematic interpretation of an IR spectrum.

Experimental Protocols

Obtaining a high-quality IR spectrum is critically dependent on proper sample preparation.[12] The choice of method depends on the physical state of the sample.[13]

Attenuated Total Reflectance (ATR)

ATR is the most common and convenient technique for both liquid and solid samples, requiring minimal to no sample preparation.[13][14][15]

-

Methodology :

-

Crystal Cleaning : Ensure the ATR crystal (commonly diamond or ZnSe) is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]

-

Background Scan : Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid or a single drop of the liquid directly onto the center of the ATR crystal.[12][15]

-

Apply Pressure : For solid samples, lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[12][14]

-

Data Acquisition : Collect the IR spectrum.

-

Cleaning : Thoroughly clean the crystal surface after analysis to prevent cross-contamination.

-

Transmission Methods

These are traditional methods that involve passing the IR beam directly through the sample.[13][14]

-

For Liquids (Neat or Solution) :

-

Cell Preparation : Use a liquid cell composed of two IR-transparent salt plates (e.g., NaCl or KBr).[12][16] For a neat liquid, place one to two drops directly onto one plate and carefully place the second plate on top to create a thin film.[16][17]

-

For Solutions : Prepare a concentrated solution (5-10%) of the sample in a relatively IR-transparent solvent (e.g., CCl₄ or CS₂). Inject the solution into a sealed liquid cell.[18]

-

Analysis : Place the cell assembly into the spectrometer's sample holder and acquire the spectrum.

-

Cleaning : Disassemble the plates and clean them thoroughly with a dry, appropriate solvent. Store them in a desiccator to protect them from moisture.[17]

-

-

For Solids (KBr Pellet) :

-

Grinding : Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.[12][17]

-

Mixing : Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder and mix thoroughly with the sample.[12][17]

-

Pressing : Transfer the mixture to a pellet die and use a hydraulic press to apply high pressure, forming a clear or translucent pellet.[12]

-

Analysis : Place the pellet in a sample holder in the spectrometer and collect the spectrum. A blank KBr pellet should be used for the background scan to account for scattering and moisture.[13]

-

Caption: Decision workflow for selecting an appropriate IR sample preparation method.

Conclusion

The infrared spectrum of an alcohol containing C=C and C-Br bonds is a superposition of the characteristic absorptions of each functional group. A systematic analysis, beginning with the highly recognizable broad O-H stretch, followed by the identification of alkene C=C and =C-H stretches, and concluding with the C-Br stretch in the low-wavenumber region, allows for a confident structural confirmation. The choice of a suitable experimental protocol, with ATR being the modern standard for its simplicity and speed, is paramount for acquiring a high-quality, interpretable spectrum. This guide provides the foundational data and methodologies for researchers to effectively utilize IR spectroscopy in the analysis of these complex molecules.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. amherst.edu [amherst.edu]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. jascoinc.com [jascoinc.com]

- 14. edinst.com [edinst.com]

- 15. labcompare.com [labcompare.com]

- 16. webassign.net [webassign.net]

- 17. eng.uc.edu [eng.uc.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 2-Bromoallyl Alcohol

For Immediate Release

A Comprehensive Analysis of the Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern of 2-Bromoallyl Alcohol for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed theoretical examination of the mass spectrometry fragmentation pattern of 2-Bromoallyl alcohol (C₃H₅BrO), a crucial resource for its identification and characterization in complex matrices. In the absence of a publicly available experimental mass spectrum for this specific compound, this document leverages established principles of mass spectrometry for alcohols and alkyl halides to predict its fragmentation behavior under electron ionization (EI) conditions.

Core Concepts in Fragmentation

The fragmentation of 2-Bromoallyl alcohol in a mass spectrometer is anticipated to be governed by the functional groups present: the primary alcohol and the vinyl bromide. Upon electron ionization, the molecule will form a molecular ion (M⁺˙), which is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The key predicted fragmentation pathways include alpha-cleavage, dehydration, and loss of the bromine radical.[1][2][3][4] The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, is expected to produce characteristic isotopic patterns (M and M+2 peaks) for bromine-containing fragments.[4][5]

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for 2-Bromoallyl alcohol, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The molecular weight of 2-Bromoallyl alcohol is 136.98 g/mol .[6]

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway |

| 136 / 138 | [CH₂(Br)C(CH₂OH)]⁺˙ | Molecular Ion (M⁺˙) |

| 118 / 120 | [CH₂(Br)C=CH₂]⁺˙ | Dehydration (Loss of H₂O) |

| 107 / 109 | [CH₂(Br)C=O]⁺ | Alpha-cleavage (Loss of CH₃) - Rearrangement |

| 57 | [C₃H₅O]⁺ | Loss of Br radical |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage (Loss of C₂H₂Br) |

Visualizing the Fragmentation Pathway

The logical relationships of the predicted fragmentation cascade are illustrated in the following diagram, generated using the DOT language.

Experimental Protocol: A General Guideline

While a specific protocol for 2-Bromoallyl alcohol is not available, the following outlines a general methodology for analyzing a liquid alcohol sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

Prepare a dilute solution of 2-Bromoallyl alcohol in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

Transfer the final solution to an appropriate autosampler vial.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injection Port: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 30 to 200.

-

Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak (e.g., 3 minutes).

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 2-Bromoallyl alcohol.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide.

This technical guide serves as a foundational resource for the mass spectrometric analysis of 2-Bromoallyl alcohol. Researchers are encouraged to use this predicted data as a reference point for the identification and structural elucidation of this compound in their analytical workflows.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromoallyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromoallyl alcohol (2-BAA), a versatile reagent in organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide combines available information with established chemical principles and standardized testing protocols to offer a thorough understanding for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties of 2-Bromoallyl Alcohol

A summary of the key physicochemical properties of 2-Bromoallyl alcohol is presented in Table 1. This data is essential for understanding its behavior in various experimental and storage conditions.

Table 1: Physicochemical Properties of 2-Bromoallyl Alcohol

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrO | [1][2] |

| Molecular Weight | 136.98 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.654 g/mL at 25 °C | [3][5] |

| Boiling Point | 58-62 °C at 100 mbar | [3][5] |

| Refractive Index | n20/D 1.5037 | [3][5] |

| Flash Point | 76.7 °C (closed cup) | [5] |

Solubility Profile

Table 2: Predicted Qualitative Solubility of 2-Bromoallyl Alcohol

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | The hydroxyl group can form hydrogen bonds with water, but the bromoalkene moiety is hydrophobic. |

| Methanol, Ethanol | Miscible | Short-chain alcohols are polar and can engage in hydrogen bonding with 2-BAA. |

| Acetone | Miscible | Acetone is a polar aprotic solvent capable of dissolving a wide array of chemicals.[6] |

| Dichloromethane | Miscible | A common organic solvent that can dissolve a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is a highly polar aprotic solvent known for its excellent dissolving power for a wide range of organic compounds.[7][8] |

| Toluene, Hexane | Sparingly soluble | Non-polar solvents are less likely to effectively solvate the polar hydroxyl group of 2-BAA. |

Stability Profile and Degradation Pathways

The stability of 2-Bromoallyl alcohol is a critical consideration for its storage, handling, and use in chemical reactions. While specific stability studies are not widely published, potential degradation pathways can be predicted based on its functional groups.

3.1 Thermal Stability

Allylic alcohols can undergo thermal decomposition. For 2-Bromoallyl alcohol, heating may lead to elimination reactions, polymerization, or decomposition into smaller molecules. It is recommended to store the compound in a cool place to minimize thermal degradation.[4]

3.2 Hydrolytic Stability

The presence of a bromoalkene and an alcohol functional group suggests that 2-Bromoallyl alcohol may be susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of similar bromoalkanes can proceed via nucleophilic substitution (SN1 or SN2) mechanisms, leading to the formation of corresponding diols.[9][10][11]

3.3 Oxidative Stability

Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[12][13][14] Therefore, 2-Bromoallyl alcohol is expected to be sensitive to oxidizing agents. Contact with strong oxidizers should be avoided.

Table 3: Predicted Stability and Degradation of 2-Bromoallyl Alcohol

| Condition | Predicted Stability | Potential Degradation Products |

| Thermal Stress | Unstable at elevated temperatures | Polymerization products, smaller volatile organic compounds |

| Aqueous Solution (pH 7) | Moderately stable | Slow hydrolysis to 2,3-dihydroxypropene |

| Acidic Conditions (e.g., pH 4) | Prone to hydrolysis and rearrangement | 2,3-dihydroxypropene, other rearranged products |

| Basic Conditions (e.g., pH 9) | Prone to hydrolysis and elimination | 2,3-dihydroxypropene, elimination products |

| Presence of Oxidizing Agents | Unstable | 2-Bromoacrylic acid, subsequent decomposition products |

| Light Exposure | Potentially unstable | Radical-mediated polymerization or degradation |

Experimental Protocols

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are recommended for determining the solubility and stability of chemical substances.[15][16][17][18][19][20][21]

4.1 Protocol for Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubility above 10⁻² g/L.

-

Preparation: A supersaturated solution of 2-Bromoallyl alcohol in deionized water is prepared in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: The solution is allowed to stand to allow for phase separation. If necessary, centrifugation is used.

-

Sampling: A sample of the aqueous phase is carefully removed.

-

Analysis: The concentration of 2-Bromoallyl alcohol in the sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

4.2 Protocol for Stability Testing (General Approach)

A general protocol to assess the stability of 2-Bromoallyl alcohol under various conditions:

-

Sample Preparation: Prepare solutions of 2-Bromoallyl alcohol in relevant media (e.g., water at different pH values, organic solvents).

-

Stress Conditions: Subject the samples to various stress conditions, including:

-

Thermal: Elevated temperatures (e.g., 40 °C, 60 °C).

-

Hydrolytic: Different pH values (e.g., 2, 7, 10).

-

Oxidative: Addition of an oxidizing agent (e.g., hydrogen peroxide).

-

Photolytic: Exposure to UV light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining 2-Bromoallyl alcohol and identify any degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradants.

-

Data Evaluation: Determine the rate of degradation and identify the major degradation products for each stress condition.

Visualizations

5.1 Experimental Workflow for Solubility Determination

Caption: Workflow for determining the water solubility of 2-Bromoallyl alcohol.

5.2 General Workflow for Chemical Stability Testing

Caption: General workflow for assessing the chemical stability of 2-Bromoallyl alcohol.

Handling and Storage Recommendations

To ensure the integrity of 2-Bromoallyl alcohol, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] Some suppliers recommend storage under an inert atmosphere, such as argon.[15]

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[16][17]

-

Personal Protective Equipment (PPE): Use appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical to avoid skin and eye irritation.[5]

Disclaimer: This document is intended for informational purposes only and is based on the best available data at the time of writing. It is crucial to consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before handling or using 2-Bromoallyl alcohol. All experimental work should be conducted by qualified personnel in a well-equipped laboratory.

References

- 1. 2-Bromoallyl Alcohol | C3H5BrO | CID 446627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMOALLYL ALCOHOL | 598-19-6 [chemicalbook.com]

- 3. 2-溴-2-丙烯-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromoallyl Alcohol | 598-19-6 | TCI AMERICA [tcichemicals.com]

- 5. 2-溴-2-丙烯-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. quora.com [quora.com]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane... [askfilo.com]

- 10. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. Water Solubility | Scymaris [scymaris.com]

- 18. oecd.org [oecd.org]

- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 20. oecd.org [oecd.org]

- 21. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromoallyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and standardized protocols for the safe handling and storage of 2-Bromoallyl alcohol (CAS No. 598-19-6). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

2-Bromoallyl alcohol is a combustible liquid that is harmful if swallowed and can cause severe skin and eye irritation. Its properties necessitate careful handling to avoid exposure and injury.

| Property | Value | Source |

| Molecular Formula | C₃H₅BrO | [1] |

| Molecular Weight | 136.98 g/mol | [2] |

| Appearance | Colorless to yellow to orange clear liquid | TCI America |

| Density | 1.654 g/mL at 25 °C | |

| Boiling Point | 58-62 °C at 100 mbar | |

| Flash Point | 76.7 °C (170.1 °F) - closed cup | |

| Refractive Index | n20/D 1.5037 | [3] |

Hazard Identification and Classification

2-Bromoallyl alcohol is classified with the following hazards:

-

Flammable Liquid (Category 4)

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Serious Eye Damage (Category 1)

-

May cause respiratory irritation (STOT SE 3)

It is crucial to wear appropriate personal protective equipment (PPE) and work in a well-ventilated area to mitigate these risks.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Bromoallyl alcohol:

| Equipment | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields, face shield | Protects against splashes and vapors causing serious eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Prevents skin contact which can cause irritation. |

| Skin and Body Protection | Lab coat, flame-retardant clothing | Protects against skin contact and in case of fire. |

| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges | Required when working with larger quantities or in poorly ventilated areas to prevent respiratory irritation. |

Safe Handling Protocols

Adherence to a strict handling protocol is essential to minimize exposure and prevent accidents.

Storage Precautions

Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The product should be stored at room temperature under an argon atmosphere.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents.[4]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[5] "No smoking" policies should be strictly enforced in storage areas.

Emergency Procedures

In the event of an emergency, follow these procedures:

| Emergency | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4] |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] |

| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Do NOT induce vomiting.[6] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |

| Fire | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Vapors are heavier than air and may travel to a source of ignition and flash back.[6] |

| Spill | Evacuate area and ventilate. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.[4] |

Disposal Considerations

Dispose of 2-Bromoallyl alcohol and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[4] It is recommended to use a licensed professional waste disposal service.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Bromoallyl Alcohol | C3H5BrO | CID 446627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alkalisci.com [alkalisci.com]

- 4. aksci.com [aksci.com]

- 5. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]

- 6. beaumontusd-keenan.safeschoolssds.com [beaumontusd-keenan.safeschoolssds.com]

Thermodynamic properties of substituted allyl alcohols

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Allyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted allyl alcohols. Due to the vast structural diversity of this class of compounds, this guide focuses on the foundational parent molecule, allyl alcohol, and select substituted derivatives for which experimental data is available. A significant portion of this document is dedicated to detailing the experimental protocols necessary for determining these crucial thermodynamic parameters, empowering researchers to generate data for novel substituted allyl alcohols.

Introduction to Substituted Allyl Alcohols

Substituted allyl alcohols are a class of organic compounds that feature a hydroxyl group attached to an allylic carbon atom. The allylic group, a C=C-C moiety, imparts unique reactivity to these molecules. They serve as versatile building blocks in organic synthesis and are key intermediates in the production of a wide array of chemicals, including polymers, resins, plasticizers, and pharmaceuticals. A thorough understanding of their thermodynamic properties is paramount for process design, safety analysis, and predicting reaction outcomes in drug development and materials science.

Thermodynamic Properties

The key thermodynamic properties that govern the behavior of substituted allyl alcohols in chemical processes are the enthalpy of formation, entropy, and heat capacity. These parameters are essential for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants.

Data Presentation

Quantitative thermodynamic data for substituted allyl alcohols is not extensively available in the literature. The following tables summarize the available data for allyl alcohol and some simple substituted derivatives.

Table 1: Standard Molar Enthalpy of Formation and Combustion of Allyl Alcohol

| Property | Value | Units |

| Standard Molar Enthalpy of Formation (Liquid) | -165.7 | kJ/mol |

| Standard Molar Enthalpy of Combustion (Liquid) | -1853.8 | kJ/mol[1] |

Table 2: Physical and Thermodynamic Properties of Allyl Alcohol

| Property | Value | Units |

| Molecular Weight | 58.08 | g/mol [2] |

| Boiling Point | 97.1 | °C |

| Density | 0.854 | g/cm³ at 20°C[1] |

| Liquid Heat Capacity | 0.493 | BTU/lb-°F at 70°F[1] |

| Ideal Gas Heat Capacity | 0.327 | BTU/lb-°F at 70°F[1] |

Table 3: Available Data for Selected Substituted Allyl Alcohols

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) |

| Methallyl alcohol (2-Methyl-2-propen-1-ol) | 513-42-8 | C₄H₈O | 113-115 | 0.857 |

| Crotyl alcohol (2-Buten-1-ol) | 6117-91-5 | C₄H₈O | 121.2 | 0.849 |

| 3-Chloro-2-propen-1-ol | 29560-84-7 | C₃H₅ClO | 153.3 | 1.214 |

Note: Comprehensive thermodynamic data such as enthalpy of formation and heat capacity for many substituted allyl alcohols are not readily found in compiled databases and often require experimental determination or computational estimation.

Experimental Protocols for Determining Thermodynamic Properties